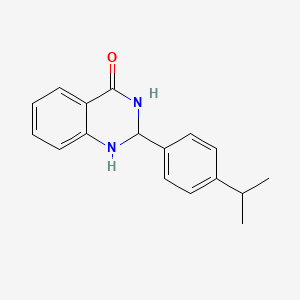

2-(4-Isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with an isopropylphenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 4-isopropylaniline with anthranilic acid, followed by cyclization. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction conditions often include heating the mixture to temperatures around 150-200°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolin-4(1H)-one derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolin-4(1H)-one derivatives, while substitution reactions can produce a variety of functionalized quinazolinones.

Wissenschaftliche Forschungsanwendungen

Overview

2-(4-Isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound that belongs to the quinazolinone family. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and drug development. This article explores its scientific research applications, particularly in pharmacology and synthetic chemistry.

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promising results that suggest potential use in treating infections .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of quinazolinone derivatives, indicating their potential application in treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

Synthesis and Methodology

The synthesis of this compound has been achieved through various methodologies:

One-Pot Reactions

Recent advancements have focused on one-pot synthesis methods that simplify the process and enhance yield. These methods often involve the condensation of anthranilic acid derivatives with aldehydes under mild conditions, minimizing the use of toxic solvents .

Green Chemistry Approaches

Emerging techniques emphasize environmentally friendly synthesis routes, utilizing catalysts such as Brønsted acids or mechanochemical methods to reduce waste and energy consumption .

Wirkmechanismus

The mechanism of action of 2-(4-Isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylquinazolin-4(1H)-one: Lacks the isopropyl group, which may affect its biological activity.

2-(4-Methylphenyl)-2,3-dihydroquinazolin-4(1H)-one: Contains a methyl group instead of an isopropyl group, leading to different chemical and biological properties.

2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one: The presence of a chlorine atom can significantly alter its reactivity and biological activity.

Uniqueness

The presence of the isopropyl group in 2-(4-Isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biologische Aktivität

2-(4-Isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the class of dihydroquinazolinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C17H18N2O

- Molecular Weight : 270.34 g/mol

- Melting Point : 162-164 °C

1. Anticholinesterase Activity

Recent studies have demonstrated that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant anticholinesterase activity, which is crucial for treating conditions like Alzheimer's disease. Specifically, one study reported that certain derivatives showed inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values in the micromolar range. For instance, compound 5f exhibited an IC50 of 1.6 μM for AChE and 3.7 μM for BChE, indicating its potential as a dual inhibitor comparable to the standard drug galantamine .

2. Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Screening against a panel of human cancer cell lines including MCF-7 (breast), A2780 (ovarian), and H460 (lung) revealed that some derivatives displayed sub-micromolar potency in inhibiting cell growth. Notably, compounds with naphthyl substitutions showed particularly strong activity, suggesting a structure-activity relationship that may guide further drug development .

The mechanism by which these compounds exert their biological effects often involves interaction with key enzymes or receptors in the body. For example, molecular docking studies have provided insights into how these compounds bind to the active sites of cholinesterases, elucidating their inhibitory mechanisms . Additionally, their cytotoxic effects in cancer cells may be attributed to disruption of tubulin polymerization, a critical process in cell division .

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| PubMed Study on Cholinesterases | Compound 5f showed IC50 values of 1.6 μM (AChE) and 3.7 μM (BChE) | Potential lead for Alzheimer's treatment |

| Anticancer Screening | Sub-micromolar potency against MCF-7 and A2780 cells | Promising anticancer agent |

| Molecular Docking Analysis | Binding modes suggest effective inhibition of cholinesterases | Insights into design of new inhibitors |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from anthranilamide and various aldehydes or ketones under specific conditions such as grinding or using catalysts like p-TSA . The efficiency of these methods has been improved through mechanochemical approaches, yielding high purity products.

Eigenschaften

IUPAC Name |

2-(4-propan-2-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-11(2)12-7-9-13(10-8-12)16-18-15-6-4-3-5-14(15)17(20)19-16/h3-11,16,18H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTCUHJCCYJJIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.